molecular formula C22H24FN7O2 B2643807 3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396758-95-4

3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2643807
CAS RN: 1396758-95-4
M. Wt: 437.479
InChI Key: RDBXPYZZMFLTTG-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been a remarkable scaffold for the synthesis and development of many new promising drugs . The molecular formula of the compound is C22H24FN7O2, with an average mass of 437.470 Da and a monoisotopic mass of 437.197540 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C22H24FN7O2, an average mass of 437.470 Da, and a monoisotopic mass of 437.197540 Da .

Scientific Research Applications

Future Directions

Pyrazoles and their derivatives have attracted particular attention due to their wide variety of biological activities . Several drugs currently on the market have the pyrazole ring as the key structural motif . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications.

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-[methyl-[(5-methyl-2-propylpyrazol-3-yl)methyl]amino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN7O2/c1-4-9-30-16(10-14(2)27-30)13-28(3)21-24-11-17-19(25-21)26-22(32)29(20(17)31)12-15-7-5-6-8-18(15)23/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,24,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBXPYZZMFLTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)CN(C)C2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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